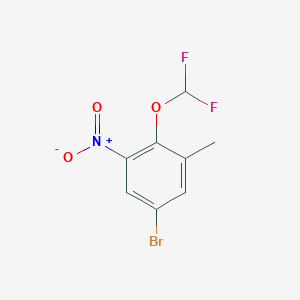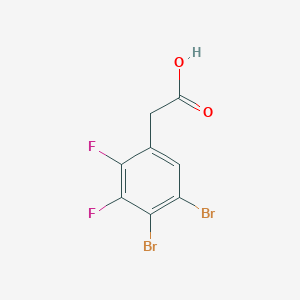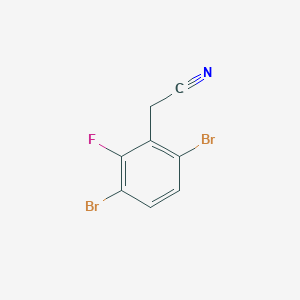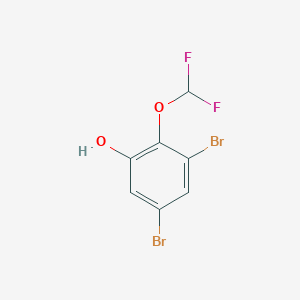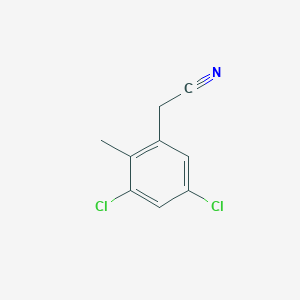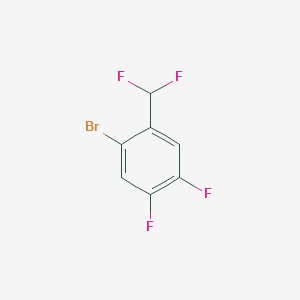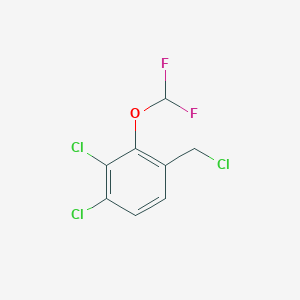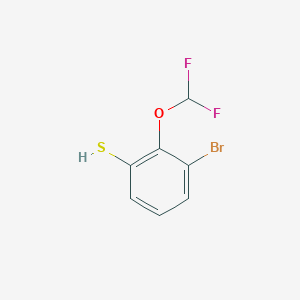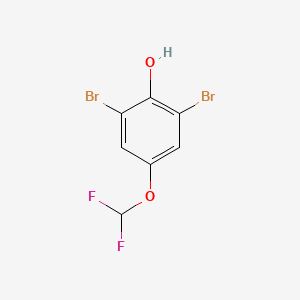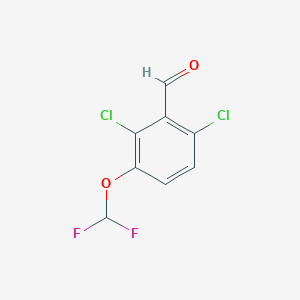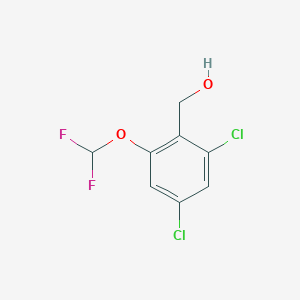
5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid
Overview
Description
5-(Difluoromethyl)-3-methylfuran-2-carboxylic acid is a chemical compound with the molecular weight of 162.09 . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of compounds containing the difluoromethyl group has been a subject of research in recent years . The difluoromethylation process involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The process has seen significant advancements with the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis
This compound is a solid substance stored at room temperature . Its molecular weight is 162.1 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Bioactive Molecule Synthesis
Research into furan derivatives has led to the discovery of new bioactive molecules. For instance, compounds isolated from the alga-derived fungi Penicillium thomii Maire and Penicillium lividum Westling, including new meroterpenoid and furan-2-carboxylic acids, have shown significant inhibitory activity against endo-1,3-β-d-Glucanase, highlighting their potential in drug discovery (Sobolevskaya et al., 2016).
Advanced Materials Development
Furan derivatives are also being explored for their use in advanced materials. For example, the synthesis of 2,5-furandicarboxylic acid (FDCA) from furoic acid represents a transformation from C5 platform to C6 derivatives in biomass utilizations, indicating the role of these compounds in developing sustainable materials (Zhang et al., 2017).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for the production of furan derivatives. The electrochemical incorporation of electrophiles into the biomass-derived platform molecule 5-(Chloromethyl)furfural (CMF) showcases an innovative approach to expanding the derivative scope of CMF as a biobased platform molecule, providing new routes for the synthesis of furan-based chemicals (Ling et al., 2022).
properties
IUPAC Name |
5-(difluoromethyl)-3-methylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O3/c1-3-2-4(6(8)9)12-5(3)7(10)11/h2,6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZJBLSVTDOQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



